Product packaging for 1-[Bromo(difluoro)methyl]-4-fluorobenzene(Cat. No.:CAS No. 2287300-31-4)

1-[Bromo(difluoro)methyl]-4-fluorobenzene

Cat. No.: B2927319
CAS No.: 2287300-31-4
M. Wt: 225.008
InChI Key: YBJGEBWVNMHZON-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Advanced Organic Synthesis

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have become fundamentally important in numerous scientific and industrial fields. numberanalytics.com The incorporation of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. chinesechemsoc.orgoup.com This is due to the unique characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. oup.cominnovationnewsnetwork.com

In the pharmaceutical and agrochemical industries, it is estimated that approximately 20% of pharmaceuticals and up to 50% of agrochemicals contain fluorine. chinesechemsoc.org The presence of fluorine can enhance a molecule's metabolic stability, increase its lipophilicity (ability to dissolve in fats), and improve its binding affinity to biological targets. chinesechemsoc.orgoup.com Consequently, the development of new methods for introducing fluorine and fluoroalkyl groups into organic molecules is a highly active area of research. chinesechemsoc.orgingentaconnect.comacs.org The synthesis of these compounds is crucial as naturally occurring organofluorine compounds are exceedingly rare. oup.com

Overview of Halogenated Aromatic Compounds as Versatile Synthons

Halogenated aromatic compounds are a cornerstone of modern organic synthesis. They serve as versatile synthons, which are hypothetical structural units within a molecule that represent a potential starting material in a synthesis. wikipedia.org Specifically, aryl halides (aromatic compounds containing a halogen) are key precursors in a multitude of cross-coupling reactions. wikipedia.org These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler starting materials. nbinno.com

The reactivity of the halogen atom in these compounds makes them function as electrophilic synthons (R+). wikipedia.orgwikipedia.org For instance, 1-Bromo-4-fluorobenzene (B142099) is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgontosight.ai The bromine atom can be readily transformed into other functional groups or used as a handle for coupling reactions, while the fluorine atom imparts the beneficial properties associated with fluorination. wikipedia.org

Contextualizing 1-[Bromo(difluoro)methyl]-4-fluorobenzene within Contemporary Fluorine Chemistry Research

This compound emerges at the intersection of the two aforementioned areas of research. It is a highly functionalized molecule that combines the features of a halogenated aromatic synthon with the unique properties of a difluoromethyl group. The difluoromethyl (CF2H) group is of particular interest as it can act as a lipophilic hydrogen bond donor, a property that is valuable in drug design. rsc.orgcas.cn

The development of reagents and methods for difluoromethylation is a significant trend in contemporary fluorine chemistry. oup.comrsc.org Compounds like this compound are valuable because they provide a pre-installed difluoromethyl group on an aromatic ring that is also primed for further synthetic transformations via the bromo- and fluoro- substituents. The presence of the bromine atom in the difluoromethyl group (-CF2Br) offers a reactive site for nucleophilic substitution or for the generation of difluorocarbene (:CF2), a highly reactive intermediate used to construct gem-difluoro linkages in molecules. researchgate.netjmu.edu This positions this compound as a potentially powerful tool for the synthesis of novel, complex fluorinated molecules for various applications.

Chemical Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in this article.

Table 1: Properties of this compound
IdentifierValue
IUPAC NameThis compound
CAS NumberNot readily available in search results
Molecular FormulaC7H4BrF3
Molecular Weight225.01 g/mol sigmaaldrich.com
Synonyms4-Bromo-1-(difluoromethyl)-2-fluorobenzene sigmaaldrich.com
Table 2: Properties of Related Compounds
Compound NameCAS NumberMolecular FormulaMolecular Weight
1-Bromo-4-(difluoromethyl)benzene51776-71-7 C7H5BrF2 207.02 g/mol
1-Bromo-4-fluorobenzene460-00-4 wikipedia.orgnih.govC6H4BrF wikipedia.org175.00 g/mol wikipedia.org
4-Fluorobenzyl chloride352-11-4 nist.govC7H6ClF nist.gov144.574 g/mol nist.gov
1-Bromo-3,5-difluorobenzene (B42898)461-96-1C6H3BrF2 nbinno.com192.99 g/mol
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene105529-58-6 merckmillipore.comC7H3BrF4O259.00 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrF3 B2927319 1-[Bromo(difluoro)methyl]-4-fluorobenzene CAS No. 2287300-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[bromo(difluoro)methyl]-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-7(10,11)5-1-3-6(9)4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJGEBWVNMHZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 1 Bromo Difluoro Methyl 4 Fluorobenzene Analogs

Reactivity of the Aromatic C-Br and C-F Bonds

The halogen atoms attached to both the aromatic ring and the alkyl side chain in 1-[Bromo(difluoro)methyl]-4-fluorobenzene exhibit distinct reactivities, which are influenced by the electronic effects of the fluorine substituents.

Conversely, for nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of fluorine can be activating. A fluorine atom located ortho to the substitution site can have a variable activating influence, while a meta fluorine is activating. researchgate.net Interestingly, a para-fluorine substituent is slightly deactivating in nucleophilic aromatic substitution reactions. researchgate.net The presence of multiple fluorine atoms on the aromatic ring generally increases its reactivity toward nucleophilic attack. researchgate.net The addition of fluorine atoms introduces new π-orbitals that are lower in energy than the original aromatic orbitals, which can further stabilize the ring and influence its reactivity. acs.org

Table 1: Influence of Fluorine Position on Aromatic Ring Reactivity in SNAr
Fluorine Position Relative to Reaction CenterEffect on SNAr ReactivityReference
OrthoVariable activating influence researchgate.net
MetaActivating researchgate.net
ParaSlightly deactivating researchgate.net

The bromine atom in the bromo(difluoro)methyl side chain is located at a benzylic position. This position is particularly reactive, especially in free-radical reactions, due to the resonance stabilization of the resulting benzylic radical by the adjacent aromatic ring. pearson.comlibretexts.org Free-radical bromination often occurs almost exclusively at the benzylic position because the formation of this stable radical intermediate lowers the activation energy of the reaction. pearson.com

The C-Br bond at the benzylic position is also susceptible to nucleophilic substitution. Benzylic bromides are reactive in both SN1 and SN2 reactions. gla.ac.ukkhanacademy.org The adjacent aromatic ring enhances the rate of substitution through resonance effects, even in SN2 reactions where a full carbocation does not form. gla.ac.uk The bromide ion is a good leaving group, further facilitating these substitution reactions. gla.ac.uk

Nucleophilic Substitution Reactions

The bromo(difluoro)methyl group and the fluorinated aromatic ring are both sites for potential nucleophilic attack, leading to a range of possible substitution products.

The carbon atom of the bromo(difluoro)methyl group is electrophilic due to the polarization of the C-Br and C-F bonds. pressbooks.pub This makes it a target for nucleophiles. Depending on the structure of the substrate and the reaction conditions, substitution at this benzylic carbon can proceed through either an SN1 or SN2 mechanism. khanacademy.org

An SN1 reaction would involve the formation of a benzylic carbocation, which is stabilized by the resonance of the adjacent aromatic ring. An SN2 reaction involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon is chiral. khanacademy.org The presence of the two fluorine atoms on the benzylic carbon can influence the reaction pathway. For instance, in related systems, palladium-catalyzed nucleophilic substitution of α-bromo-α,α-difluoroallyl derivatives has been observed. pharm.or.jp

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying fluorinated aromatic rings. acs.orgnih.gov This reaction typically proceeds via a two-step mechanism involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, in this case, a fluoride (B91410) ion. imperial.ac.uk The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. acs.org

While SNAr reactions traditionally require electron-deficient fluoroarenes, recent advances have enabled the nucleophilic defluorination of unactivated fluoroarenes through methods like organic photoredox catalysis. nih.gov Base-promoted SNAr reactions of fluoroarenes have also been developed as a route to N-aryl compounds. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-Br and C-F bonds in this compound and its analogs can participate in transition metal-catalyzed cross-coupling reactions, providing powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govmit.edu

The C-Br bond in the benzylic side chain is generally more reactive in these transformations than the aromatic C-F bond. Palladium-catalyzed cross-coupling reactions are commonly employed to functionalize such benzylic positions. researchgate.net For instance, cobalt-catalyzed difluoroalkylarylation of alkenes has been reported using difluoroalkyl bromides. researchgate.net

While the aromatic C-F bond is typically less reactive, methods for its activation and subsequent cross-coupling are an active area of research. baranlab.orgspringernature.com Transition-metal-free cross-coupling reactions have also been developed for certain substrates. nih.gov The introduction of a difluoroalkyl group onto an aromatic ring via cross-coupling is a valuable strategy in medicinal chemistry due to the unique properties imparted by the difluoromethylene group. nih.gov Various transition metals, including copper, palladium, and nickel, have been used to catalyze the difluoroalkylation of aromatic compounds using difluoroalkyl halides. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
CatalystReactant TypeBond FormedReference
PalladiumAryl Bromides/TriflatesC-F mit.edu
CobaltAlkenes and Difluoroalkyl BromidesC(sp3)-C(sp3), C(sp3)-C(sp2) researchgate.net
Copper, Palladium, NickelAromatics and Difluoroalkyl HalidesAryl-CF2R nih.gov

Palladium-Catalyzed Transformations (e.g., Suzuki-Miyaura, Heck, Negishi)

Palladium catalysts are highly effective for forming new carbon-carbon bonds by activating the carbon-bromine bond in this compound analogs. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples the bromodifluoromethylarene with an organoboron compound, typically a boronic acid or ester. While direct Suzuki coupling of the C-Br bond in Ar-CF2Br is challenging, related transformations showcase palladium's role in C-F bond activation and coupling of fluoroarenes. For instance, palladium-catalyzed Suzuki reactions have been described for various aryl fluorides, highlighting the possibility of engaging fluorinated aromatic systems in cross-coupling. dntb.gov.ua The reaction generally requires a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to activate the boronic acid. dntb.gov.ua

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. cas.cn Analogs such as [(bromodifluoromethyl)sulfonyl]benzene have been shown to undergo Heck-type reactions with styrene (B11656) derivatives and heteroaromatic compounds, yielding α,α-difluoromethyl-substituted products in moderate to good yields. nih.gov The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. researchgate.net

Negishi Coupling: The Negishi coupling is a powerful method that pairs organic halides with organozinc reagents. researchgate.net This reaction is particularly effective for forming C(sp²)–CF₂ bonds. A palladium-catalyzed Negishi cross-coupling of ethyl bromodifluoroacetate with aryl bromides or triflates demonstrates this transformation's utility under mild conditions, avoiding the pre-formation of organozinc reagents. rsc.org The key steps involve the oxidative addition of the bromodifluoromethylarene to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and reductive elimination. rsc.orgdntb.gov.ua Nickel catalysts have also been employed for Negishi couplings of related bromodifluoroacetamides. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions with Difluoromethylated Arenes and Analogs

Coupling TypeCatalyst SystemSubstratesProduct TypeRef.
NegishiPd(OAc)₂ / SPhosEthyl bromodifluoroacetate, Aryl bromideAryl difluoroacetate rsc.org
HeckPd(OAc)₂ / P(o-tol)₃[(Bromodifluoromethyl)sulfonyl]benzene, Styreneα,α-difluoromethyl phenyl sulfone derivative nih.gov
Arylation[Pd(allyl)Cl]₂ / Dialkylaryl PAryl halide, Aryldifluoromethyl trimethylsilane (B1584522) (TMSCF₂Ar)Diaryl difluoromethane capes.gov.br

Copper-Mediated Coupling Processes

Copper-catalyzed or -mediated reactions provide a cost-effective and powerful alternative to palladium-based systems for difluoromethylation. These processes often involve the formation of a copper-difluoromethyl (Cu-CF₂R) species, which can then couple with various electrophiles. core.ac.uknih.gov

The reactions can be stoichiometric or catalytic and are effective for coupling with aryl and vinyl iodides. nih.govmdpi.com For example, the reaction of aryl iodides with a (difluoromethyl)zinc reagent in the presence of a copper catalyst efficiently produces difluoromethylated arenes without the need for additional ligands or activators. msu.edu The mechanism is thought to involve transmetalation from zinc to copper to generate a reactive Cu-CF₂H species. msu.edu

Mechanistic studies suggest that many copper-catalyzed difluoromethylations proceed through radical pathways. A single-electron transfer (SET) from a Cu(I)-CF₂H species can generate a difluoromethyl radical (•CF₂H), which then participates in subsequent bond-forming steps. researchgate.netnih.gov This radical relay approach has been used for the carbo-difluoromethylation of alkenes, where a •CF₂H radical adds to the alkene, generating a new carbon-centered radical that is then trapped to form the final product. researchgate.netnih.gov This method is compatible with a wide range of functional groups and can be applied to complex molecules. nih.gov

Table 2: Copper-Mediated Difluoromethylation Reactions

Substrate TypeDifluoromethyl SourceCatalyst/MediatorKey FeaturesRef.
Aryl IodidesTMSCF₂HCuI / CsFHigh yields for electron-neutral and electron-rich aryl iodides. mdpi.com
Alkyl Iodides(Difluoromethyl)zincCu CatalystInvolves aryl radical activation of the C-I bond.
AlkenesVariousCu CatalystCarbo-difluoromethylation via a radical relay mechanism. researchgate.net
Aryl IodidesICHF₂ / ZnCuILigand/activator-free conditions. msu.edu

Other Metal-Catalyzed Cross-Couplings (e.g., Nickel, Gold, Iridium)

While palladium and copper dominate the field, other transition metals are emerging as effective catalysts for transformations involving bromodifluoromethyl arenes and their analogs.

Nickel-Catalyzed Couplings: Nickel catalysts are attractive due to their lower cost and unique reactivity. They have been successfully used in Negishi cross-couplings of bromodifluoroacetamides with arylzinc reagents to access difluoromethylated aromatic compounds. researchgate.net Nickel catalysis also enables the reductive cross-coupling of unactivated CF₂H-substituted electrophiles with a variety of aryl and alkenyl halides, demonstrating high reactivity and broad functional group compatibility. Furthermore, nickel catalysts can promote the difluoromethylation of arylboronic acids using bromodifluoromethane (B75531).

Gold-Catalyzed Couplings: Gold catalysis in this area often involves the formation and reaction of gold-difluoromethyl complexes. An isolable gold(III) complex, cis-[Au(PCy₃)(4-FC₆H₄)(CF₂H)(Cl)], has been synthesized and shown to undergo facile reductive elimination to produce 4-(difluoromethyl)fluorobenzene. researchgate.net This demonstrates the fundamental reactivity of gold in forming C(sp²)–CF₂H bonds. Additionally, visible-light-driven gold-catalyzed cross-couplings of aryl bromides have been developed, suggesting potential applications for bromodifluoromethyl arenes.

Iridium-Catalyzed Couplings: Iridium catalysts are most notable for their ability to mediate C-H activation and functionalization. researchgate.net While direct iridium-catalyzed cross-coupling of the C-Br bond in Ar-CF₂Br is less common, iridium-catalyzed C-H borylation offers an indirect route. In this approach, an iridium catalyst could selectively install a boronic ester onto the aromatic ring of a this compound analog, which could then be used in a subsequent palladium-catalyzed Suzuki coupling. This sequential catalysis strategy expands the toolkit for modifying these fluorinated scaffolds.

Radical Reactions and Their Propagating Mechanisms

The C-Br bond in this compound is susceptible to homolytic cleavage, making it a precursor for the aryldifluoromethyl radical (ArCF₂•). This radical is a key intermediate in various transformations. The generation of this radical can be initiated by heat, light (photoredox catalysis), or a single-electron transfer from a transition metal.

Once formed, these radical reactions proceed via a classic chain mechanism involving three main stages: initiation, propagation, and termination.

Initiation: The process begins with the generation of the initial radical. For instance, a photocatalyst absorbs light and engages in a single-electron transfer with the Ar-CF₂Br substrate to cleave the C-Br bond, forming ArCF₂• and a bromide anion.

Ar-CF₂Br + [Catalyst] → Ar-CF₂• + Br⁻ + [Catalyst]•⁺*

Propagation: This is the chain-carrying phase, consisting of a series of steps where one radical is consumed and another is generated. A common propagation sequence involves the addition of the ArCF₂• radical to a π-system, such as an alkene, to form a new carbon-centered radical. This new radical can then react with another molecule to form the product and regenerate a chain-carrying radical.

Step A: Ar-CF₂• + CH₂=CHR → Ar-CF₂-CH₂-C•HR

Step B: Ar-CF₂-CH₂-C•HR + H-X → Ar-CF₂-CH₂-CH₂R + X•

Termination: The chain reaction ceases when two radical species combine, resulting in a non-radical product. This can occur through various combinations of the radicals present in the reaction mixture.

2 Ar-CF₂• → Ar-CF₂-CF₂-Ar

Ar-CF₂• + X• → Ar-CF₂-X

This radical reactivity is foundational to copper-catalyzed processes and other transformations that functionalize the difluoromethyl group. researchgate.net

Electrophilic Reactions on the Aromatic Core

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The rate and regioselectivity of these reactions are governed by the electronic effects of the existing substituents: the fluorine atom and the bromo(difluoro)methyl group.

The mechanism proceeds in two steps: first, the nucleophilic aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion. This step is typically the rate-determining step as it temporarily disrupts aromaticity. In the second step, a base removes a proton from the carbon bearing the electrophile, restoring the aromatic system.

Fluorine Substituent: Fluorine is highly electronegative and deactivates the ring towards EAS via a strong negative inductive effect (-I). However, it can donate lone-pair electron density through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, the fluorine atom directs electrophiles to the positions ortho to it (C2 and C6).

Bromo(difluoro)methyl (-CF₂Br) Substituent: This group is strongly electron-withdrawing due to the powerful inductive effects of the two fluorine atoms and the bromine atom. It has no resonance-donating capability. Consequently, the -CF₂Br group is a strong deactivating group and acts as a meta-director. It directs incoming electrophiles to the positions meta to itself (C3 and C5).

Combined Directing Effects: The directing effects of both substituents must be considered. The fluorine atom strongly directs incoming electrophiles to the C2 and C6 positions. The -CF₂Br group directs to the C3 and C5 positions. In this case of conflicting directives, the positions ortho to the fluorine (C2, C6) are the same as the positions meta to the -CF₂Br group. Therefore, electrophilic attack is predicted to occur at the positions adjacent to the fluorine atom. However, due to the strong deactivating nature of both substituents, particularly the -CF₂Br group, the aromatic ring is highly electron-deficient, and forcing conditions would likely be required to achieve electrophilic substitution.

Applications in Advanced Organic Synthesis and Functional Material Development

Role as a Key Synthetic Building Block for Complex Molecules

The strategic placement of fluorine atoms and a reactive bromine handle makes 1-[Bromo(difluoro)methyl]-4-fluorobenzene a valuable precursor for a variety of complex fluorinated molecules.

Fluorinated heterocyclic compounds are crucial components in the pharmaceutical and agrochemical industries due to the profound effects of fluorine on a molecule's physicochemical and biological properties. nih.gov The bromo(difluoro)methyl group in this compound can serve as a key functional group for constructing these complex structures. The presence of the difluoromethyl moiety is particularly significant as it can act as a bioisostere for other functional groups, enhancing metabolic stability and binding affinity.

The synthesis of fluorinated heterocycles often involves the introduction of fluoroalkyl groups onto aromatic or heterocyclic scaffolds. nih.gov Reagents with a bromo(difluoro)methyl group can participate in reactions to form nitrogen-containing heterocycles. For instance, related compounds are used to synthesize N-polyfluoroalkylated pyridinium (B92312) bromides, which can be further transformed. rsc.org The this compound molecule can be envisioned as a reactant in cyclization reactions where the difluoromethyl group is incorporated into the final heterocyclic ring system, or where the fluorinated benzene (B151609) ring serves as the foundation for building the heterocycle.

Fluorinated biphenyls are of great interest as precursors for novel materials and as components in liquid crystals and pharmaceuticals. ugr.es The bromine atom on the benzene ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov

While direct studies on this compound are not extensively documented, its close analog, 1-bromo-4-fluorobenzene (B142099), is commonly used in Suzuki-Miyaura reactions to produce fluorinated biphenyls. ugr.esmdpi.com Research has demonstrated that various substituted arylboronic acids can be successfully coupled with bromofluorobenzene derivatives to yield complex biaryl structures with high efficiency. mdpi.comacs.org The reactivity of the C-Br bond in these systems allows for the construction of highly decorated polyaryl systems. It is therefore highly probable that this compound would serve as an effective coupling partner, introducing the 4-fluoro-α,α-difluoromethylphenyl moiety into a larger molecular framework.

Table 1: Examples of Suzuki-Miyaura Coupling with Related Bromo-Fluoro-Aromatics

Aryl HalideArylboronic AcidProductCatalyst SystemYield
1-bromo-3,4-difluorobenzene4'-(tert-butyl)phenylboronic acid4'-(tert-butyl)-3,4-difluoro-1,1'-biphenylPd(PPh₃)₄ / K₃PO₄High
1-bromo-4-fluorobenzene4-fluorophenylboronic acid4,4'-difluorobiphenylG-COOH-Pd-10~98% conversion
1-bromo-4-fluorobenzenePhenylboronic acid4-fluorobiphenylG-COOH-Pd-10~95% conversion

This table illustrates the utility of related bromofluorinated aromatic compounds in Suzuki-Miyaura cross-coupling reactions, suggesting a similar reactivity for this compound.

Integration into Fluorine-Containing Functional Materials

The unique electronic properties conferred by fluorine atoms make fluorinated compounds highly valuable in the development of functional materials with specific optical, electronic, and surface characteristics.

Fluorinated biphenyl (B1667301) and polyaryl compounds are known to be important components in liquid crystal displays (LCDs). ugr.es The introduction of fluorine atoms can significantly alter the mesomorphic properties, dielectric anisotropy, and viscosity of liquid crystal materials. nih.gov Intermediates such as 1-bromo-3,5-difluorobenzene (B42898) are explicitly mentioned as precursors for liquid crystals. google.com

By serving as a building block for complex polyfluorinated biphenyls and related structures through reactions like the Suzuki-Miyaura coupling, this compound can contribute to the synthesis of new liquid crystal materials. The difluoromethyl group, in particular, can fine-tune the electronic properties and molecular packing of the final compounds, which are critical parameters for their performance in optoelectronic devices. The synthesis of various fluorinated biphenyl benzoates has been shown to yield materials with high birefringence, a key property for applications in the infrared region. nih.gov

Fluoropolymers are a class of materials known for their exceptional chemical resistance, thermal stability, and low surface energy, which translates to non-stick and hydrophobic properties. These characteristics make them ideal for use in protective coatings. The incorporation of fluorinated moieties into other polymer backbones, such as epoxies or silicones, can be used to modify their surface properties.

While specific applications of this compound in coatings are not detailed in the literature, its structure is amenable to polymerization or grafting onto surfaces. For example, it could potentially be converted into a monomer and incorporated into polymer chains. The resulting polymer would feature pendant fluorinated groups, which tend to migrate to the surface, lowering the surface energy and imparting hydrophobicity to the material. This approach is used with other fluorinated organosilicon compounds to create hydrophobic epoxy coatings. mdpi.com

Radiosynthesis of Fluorine-18 (B77423) Labeled Compounds for Imaging Modalities

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of molecules labeled with positron-emitting radionuclides, most commonly fluorine-18 (¹⁸F). nih.gov The development of new ¹⁸F-labeled PET tracers is essential for diagnosing diseases and developing new drugs. nih.gov

The structure of this compound makes it an interesting scaffold for developing PET imaging agents. There are several potential strategies for introducing the ¹⁸F isotope:

Nucleophilic Substitution: The bromine atom could potentially be replaced with [¹⁸F]fluoride in a nucleophilic aromatic substitution reaction, although this is typically challenging on unactivated aromatic rings. More feasible is the use of this compound as a precursor to a more activated intermediate, such as a diaryliodonium salt, which readily reacts with [¹⁸F]fluoride. nih.gov

Labeling the Difluoromethyl Group: A more modern approach involves the synthesis of ¹⁸F-difluoromethylarenes. One reported method involves a three-component reaction using an aryl boronic acid, ethyl bromofluoroacetate, and no-carrier-added [¹⁸F]fluoride. rsc.org In this scenario, a boronic acid derivative of the 4-fluorophenyl ring could be used to construct the [¹⁸F]CF₂H group, yielding an ¹⁸F-labeled version of a related structure.

The development of such radiolabeled compounds is critical for imaging specific biological targets. For example, ¹⁸F-labeled nitroimidazole derivatives are used to image hypoxia in tumors and stroke models. researchgate.net The this compound scaffold, once radiolabeled, could be attached to biologically active molecules to create novel PET tracers for a wide range of applications.

Table 2: Key Chemical Moieties and Their Relevance

Compound / MoietyFormulaRelevance in this Context
This compoundC₇H₄BrF₃The subject compound, a versatile building block.
1-Bromo-4-fluorobenzeneC₆H₄BrFA related compound widely used in Suzuki-Miyaura coupling to form fluorinated biphenyls. wikipedia.orgnih.govfishersci.comfishersci.ca
Fluorinated HeterocyclesVariesImportant structures in pharmaceuticals and agrochemicals; can be synthesized from fluorinated precursors. nih.govnih.gov
Fluorinated BiphenylsVariesKey components in liquid crystals and functional materials. ugr.esmdpi.comacs.org
Fluorine-18¹⁸FA positron-emitting radionuclide used for PET imaging. nih.govacs.org

Advanced Spectroscopic Characterization of Fluorinated Organic Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F nucleus is highly sensitive for NMR spectroscopy, and its chemical shifts span a very wide range, making ¹⁹F NMR an exceptionally informative technique for fluorinated compounds. wikipedia.orgthermofisher.com In 1-[Bromo(difluoro)methyl]-4-fluorobenzene, two distinct fluorine environments are present: the two fluorine atoms of the difluoromethyl (-CF₂Br) group and the single fluorine atom attached directly to the benzene (B151609) ring.

The fluorine atoms in the -CF₂Br group are expected to be chemically equivalent and would therefore give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal would be influenced by the adjacent bromine and the aromatic ring. Generally, fluorine atoms in a CF₂ group appear at a higher field (more shielded) than those in a CF₃ group. wikipedia.org The proton on the same carbon would cause this signal to appear as a doublet due to ¹H-¹⁹F coupling.

The single fluorine atom on the aromatic ring would produce a separate resonance. Its chemical shift is influenced by the electronic effects of the bromo(difluoro)methyl substituent at the para position. This signal would likely appear as a multiplet due to couplings with the neighboring aromatic protons.

Spin-spin coupling between the different fluorine nuclei is also expected. Long-range coupling (over four or five bonds) between the fluorine atoms of the -CF₂Br group and the fluorine atom on the ring is possible, which would provide valuable structural information. wikipedia.org

Table 1: Predicted ¹⁹F NMR Data for this compound

Fluorine Group Predicted Chemical Shift (δ) Range (ppm vs. CFCl₃) Predicted Multiplicity Predicted Coupling Constants (J)
-CF ₂Br -50 to -80 Doublet JH-F: ~50-60 Hz

Note: The data in this table is predictive and based on general principles of ¹⁹F NMR spectroscopy and data from analogous compounds. Specific experimental values are not publicly available.

¹H and ¹³C NMR spectroscopy are essential for characterizing the hydrocarbon framework of the molecule.

In the ¹H NMR spectrum, the proton of the -CHBrF₂ group would appear as a triplet due to coupling with the two equivalent fluorine atoms. The aromatic protons would give rise to a complex splitting pattern, typical of a para-substituted benzene ring, further complicated by coupling to the aromatic fluorine atom.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon of the -CBrF₂ group would appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons would also exhibit coupling to the fluorine atoms, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms. The carbon directly bonded to the aromatic fluorine would show a large one-bond C-F coupling, while other ring carbons would show smaller two-, three-, and four-bond couplings.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (δ) Range (ppm) Predicted Multiplicity
¹H NMR
-C HBrF₂ 6.5 - 7.5 Triplet
Aromatic H 7.0 - 7.8 Multiplet
¹³C NMR
-C BrF₂ 110 - 130 Triplet
C -F (aromatic) 160 - 165 Doublet (large ¹JC-F)
C -CBrF₂ (aromatic) 130 - 135 Multiplet

Note: The data in this table is predictive and based on general principles of ¹H and ¹³C NMR spectroscopy and data from analogous compounds. Specific experimental values are not publicly available.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound (C₇H₅BrF₂), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature would be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for alkyl halides is the loss of the halogen atom. miamioh.edu Therefore, the loss of a bromine radical would lead to a significant fragment ion. Cleavage of the C-C bond between the aromatic ring and the difluoromethyl group would also be a likely fragmentation pathway.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion Proposed Structure Predicted m/z
[C₇H₅BrF₂]⁺ Molecular Ion 206/208
[C₇H₅F₂]⁺ Loss of Br 127
[C₆H₄F]⁺ Fluorophenyl cation 95

Note: The data in this table is predictive and based on established fragmentation patterns of similar compounds. A specific experimental mass spectrum is not publicly available.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

The FTIR and Raman spectra of this compound would be expected to show characteristic absorption and scattering bands corresponding to the vibrations of the C-H, C-F, C-Br, and C=C bonds, as well as the benzene ring.

The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. Due to the presence of two different types of C-F bonds (aliphatic in the -CF₂Br group and aromatic), multiple bands in this region can be expected. The C-Br stretching vibration is expected at a lower frequency, typically in the range of 500-600 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region.

Table 4: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C Stretch 1450 - 1600
C-F Stretch (aliphatic) 1050 - 1150
C-F Stretch (aromatic) 1200 - 1250

Note: The data in this table is predictive and based on characteristic vibrational frequencies of functional groups found in similar molecules. Specific experimental spectra are not publicly available.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained in a crystalline form, single-crystal XRD analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While no experimental crystal structure for this compound is currently available in the public domain, analysis of structurally related compounds can provide insights. For instance, studies on other brominated and fluorinated benzene derivatives reveal information about packing motifs and non-covalent interactions, such as halogen bonding and π-π stacking, which would likely be present in the crystal structure of the title compound.

Surface-Sensitive Spectroscopies (e.g., Sum Frequency Generation, X-ray Photoelectron Spectroscopy, Near Edge X-ray Absorption Fine Structure) for Interfacial Studies of Fluorinated Materials

Surface-sensitive spectroscopic techniques are crucial for understanding the behavior of molecules at interfaces. For fluorinated materials, these techniques can provide unique information about surface composition, molecular orientation, and electronic structure.

X-ray Photoelectron Spectroscopy (XPS) would be able to identify the elemental composition of the surface and provide information about the chemical states of the carbon, fluorine, and bromine atoms. The core-level binding energies of F 1s, C 1s, and Br 3d would be sensitive to the local chemical environment.

Sum Frequency Generation (SFG) spectroscopy is a surface-specific vibrational spectroscopy technique that can determine the orientation of molecules at an interface. nih.govwikipedia.orgchemicalbook.com An SFG study of this compound at an interface, for example, could reveal how the aromatic ring and the fluorinated substituent are oriented with respect to the surface.

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy provides information about the orientation and electronic structure of unoccupied molecular orbitals. researchgate.netspectrabase.com For an oriented film of this compound, angle-resolved NEXAFS could determine the tilt angle of the aromatic ring relative to a substrate.

While no specific studies utilizing these surface-sensitive techniques on this compound have been reported, the general applicability of these methods to fluorinated organic materials suggests they would be powerful tools for investigating its interfacial properties.

Table of Compounds

Compound Name
This compound
1-bromo-4-fluorobenzene (B142099)
1-Bromo-2-(difluoromethyl)benzene
1-bromo-3-fluorobenzene
1-(chloromethyl)-4-fluorobenzene

Computational and Theoretical Investigations of Halogenated Difluorobenzene Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to studying halogenated difluorobenzene derivatives. nih.govcore.ac.ukaps.org DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), offer a balance between computational cost and accuracy for determining the electronic structure and properties of organic molecules. nih.gov These calculations are instrumental in predicting molecular geometries, analyzing electronic orbitals, and understanding charge distributions. niscpr.res.in

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. cnr.itchemrxiv.org For 1-[Bromo(difluoro)methyl]-4-fluorobenzene, optimization calculations would confirm the planarity of the benzene (B151609) ring and provide precise values for bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for molecules with rotatable single bonds, such as the C-C bond connecting the phenyl ring and the bromodifluoromethyl group. rsc.orgnih.govresearchgate.netmdpi.com The rotation around this bond gives rise to different conformers with varying energies. Theoretical calculations can map the potential energy surface of this rotation to identify the most stable conformer(s) and the energy barriers between them. This analysis is influenced by steric hindrance between the bulky bromine atom and ortho-hydrogens on the ring, as well as electrostatic interactions between the C-F and C-Br bonds. nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations. (Note: These are representative values based on similar structures).
ParameterValueParameterValue
Bond Lengths (Å) Bond Angles (°)
C-Br1.95Br-C-F108.5
C-F (methyl)1.37F-C-F107.0
C-F (ring)1.35C(ring)-C(methyl)-F111.0
C(ring)-C(methyl)1.52C-C-C (ring)~120.0

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). niscpr.res.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the fluorine and bromine atoms is expected to lower the energies of both the HOMO and LUMO.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. niscpr.res.inresearchgate.netresearchgate.net The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. In this compound, negative potential would be concentrated around the fluorine atoms. A region of positive electrostatic potential, known as a σ-hole, is anticipated on the bromine atom along the extension of the C-Br bond, making it a potential halogen bond donor. mdpi.comnih.govmdpi.com

Table 2: Predicted FMO Properties for this compound. (Note: Values are illustrative).
PropertyPredicted Value (eV)
HOMO Energy-9.50
LUMO Energy-0.85
HOMO-LUMO Gap (ΔE)8.65

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular wavefunction into one-center (lone pairs) and two-center (bonds) orbitals. researchgate.netsci-hub.seq-chem.com This method is used to quantify atomic charges, determine the hybridization of atomic orbitals, and analyze delocalization effects arising from hyperconjugation. niscpr.res.inwisc.edu

For this compound, NBO analysis would reveal the charge distribution, confirming the high negative charge on the fluorine atoms and a less negative or even slightly positive charge on the carbon atoms attached to them. It would also detail the hybridization of the carbon atoms in the aromatic ring (sp²) and the methyl carbon (sp³). A key aspect of NBO analysis is the examination of donor-acceptor interactions, quantified by the second-order perturbation energy, E(2). This reveals stabilizing intramolecular charge-transfer events, such as the delocalization of electron density from the lone pairs of fluorine and bromine atoms into the antibonding orbitals (σ* or π*) of the phenyl ring.

Table 3: Illustrative NBO Analysis Results for Key Atoms and Interactions.
Analysis TypeAtom/InteractionPredicted Result
Natural Charge (e) C-F (ring)+0.25
F (ring)-0.28
Br-0.05
Hybridization C (ring)sp~2.1
C (methyl)sp~3.0
Donor-Acceptor Interaction E(2) (kcal/mol) LP(F) → π(C=C)~2.5
LP(Br) → σ(C-F)~0.8

Reaction Mechanism Elucidation through Computational Modeling and Transition State Search

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). A transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation barrier and rate of the reaction.

For a reaction involving this compound, such as a palladium-catalyzed Suzuki cross-coupling reaction at the C-Br bond, DFT calculations can be employed to:

Model Reactants and Products: Optimize the geometries of the starting materials and final products.

Identify Intermediates: Locate stable intermediates, such as oxidative addition complexes.

Search for Transition States: Use algorithms to find the saddle point on the potential energy surface corresponding to the TS for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination).

Calculate Activation Barriers: The energy difference between the transition state and the reactants provides the activation energy, offering insights into the reaction kinetics. cas.cn

Perform Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products. mdpi.com

Such studies provide a step-by-step understanding of the reaction pathway, helping to explain regioselectivity and the effect of substituents on reaction efficiency. rsc.org

Analysis of Non-Covalent Interactions, including C-H…F and C-F…Metal Hydrogen Bonding

Non-covalent interactions play a critical role in determining the supramolecular architecture in the solid state and can influence reactivity in solution. For halogenated difluorobenzene derivatives, several types of these weak interactions are significant.

C-H…F Hydrogen Bonding: These are weak hydrogen bonds where a polarized C-H bond acts as a hydrogen bond donor and an electronegative fluorine atom acts as the acceptor. rsc.orgresearchgate.net While weaker than conventional hydrogen bonds, C-H…F interactions can be numerous within a crystal lattice, collectively contributing to the stability of the crystal packing. rsc.org Computational methods can identify these interactions based on geometric criteria (distance and angle) and analyze their strength.

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding. mdpi.com This interaction occurs between the electropositive σ-hole on the bromine atom and a Lewis basic (electron-rich) site on an adjacent molecule. rsc.orgnih.gov DFT calculations combined with topological analysis of the electron density (e.g., Quantum Theory of Atoms in Molecules, QTAIM) can characterize the nature and strength of these bonds. nih.gov

C-F…Metal Interactions: In the context of organometallic chemistry and catalysis, the fluorine atoms can engage in interactions with metal centers. rsc.orgyork.ac.uk These C-F…Metal contacts can influence the geometry and stability of catalytic intermediates, thereby affecting the course of a reaction. Computational studies are essential for understanding the nature of these interactions, which can range from weak electrostatic attractions to more significant dative bonding. york.ac.uk

Predictive Modeling for Reaction Discovery and Compound Design

The field of computational chemistry is increasingly leveraging data-driven approaches and machine learning (ML) to accelerate discovery. nih.govnih.govrsc.org Instead of studying single molecules or reactions, predictive modeling aims to build models from large datasets of chemical information.

Reaction Discovery: High-throughput quantum chemical calculations can generate large datasets of reaction energies and activation barriers for a wide range of substrates and catalysts related to halogenated difluorobenzenes. This data can be used to train ML models that can rapidly predict the outcome or yield of new, untested reactions. rsc.org This approach significantly speeds up the process of discovering novel synthetic methodologies.

Compound Design: Computational tools can be used for the de novo design of new molecules with desired properties. schrodinger.commdpi.comnih.gov By combining quantum chemical calculations with ML algorithms, it is possible to explore vast chemical spaces and identify novel halogenated difluorobenzene derivatives with optimized electronic, optical, or reactive properties for applications in materials science or medicinal chemistry. biorxiv.org These predictive models guide synthetic efforts toward the most promising candidates, saving time and resources. schrodinger.com

Q & A

Q. How is 1-[Bromo(difluoro)methyl]-4-fluorobenzene synthesized, and what purification methods are recommended?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions using halogenated aromatic precursors. For example, trifluoromethylsulfonyl groups (e.g., CF3_3SO2_2) are introduced via reaction with trifluoromethanesulfonic anhydride under inert conditions. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or dichloromethane .
  • Key Data :
PropertyValue/TechniqueSource
Molecular FormulaC8_8H4_4F5_5BrO2_2S (example)NMR, HRMS
Purity>97% (GC/HPLC)

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :
  • 1H/13C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and carbons.
  • 19F NMR : Detect fluorinated groups (δ -60 to -120 ppm for CF2_2/CF3_3).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

Q. What are the key physical properties influencing experimental design?

  • Boiling Point : ~145–146°C (closed cup) .
  • Density : 1.708 g/mL at 25°C .
  • Handling : Store under nitrogen at 2–8°C; moisture-sensitive .

Q. How should researchers mitigate health and safety risks during handling?

  • PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation : Conduct reactions in a fume hood; avoid inhalation of vapors .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing CF2_2 group deactivates the benzene ring, directing electrophilic substitution to the para position. Use DFT calculations (e.g., Gaussian 16) to map charge distribution and predict regioselectivity .

Q. What strategies resolve contradictions in 19F NMR spectral data?

  • Approach :
  • Repeat experiments under controlled humidity/temperature.
  • Compare with reference spectra of analogous fluorinated aromatics (e.g., 4-bromotrifluorotoluene) .
    • Example : Discrepancies in δ values may arise from solvent polarity or paramagnetic impurities.

Q. How can computational modeling optimize reaction conditions for halogen exchange?

  • Methodology : Simulate reaction pathways (e.g., using Schrödinger Suite) to assess activation energies for Br/F exchange. Validate with kinetic studies (e.g., varying Pd catalyst loadings) .

Q. What experimental designs evaluate thermal stability and decomposition pathways?

  • Protocol :
  • TGA/DSC : Measure decomposition onset temperatures (N2_2 atmosphere, 10°C/min).
  • GC-MS : Identify degradation byproducts (e.g., HF or Br2_2 release) .

Data Contradiction Analysis

Q. Conflicting melting points reported in literature: How to validate?

  • Resolution :
  • Reproduce synthesis using high-purity precursors (≥99.9%).
  • Use differential scanning calorimetry (DSC) with controlled heating rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.